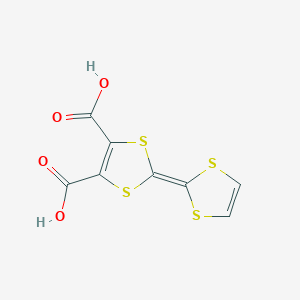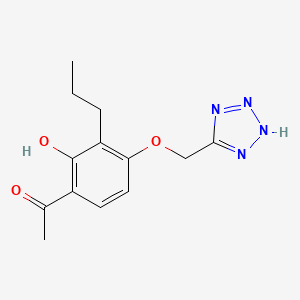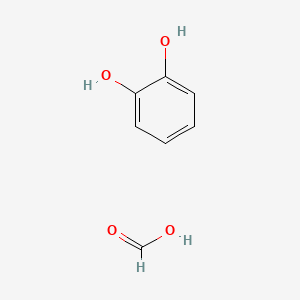
Benzene-1,2-diol;formic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene-1,2-diol;formic acid: is a compound that combines benzene-1,2-diol (also known as catechol) with formic acid. Benzene-1,2-diol is an organic compound with the molecular formula C6H4(OH)2, and it is the ortho isomer of the three isomeric benzenediols. Formic acid, on the other hand, is the simplest carboxylic acid with the chemical formula HCOOH. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Oxidation of Alkenes: One method to prepare benzene-1,2-diol involves the oxidation of alkenes using reagents such as osmium tetroxide or potassium permanganate.
Hydroxylation of Alkenes: Another approach is the hydroxylation of alkenes using osmium tetroxide, which produces 1,2-diols through syn addition.
Industrial Production Methods:
Decarboxylation of Aromatic Acids: Benzene-1,2-diol can be produced industrially by the decarboxylation of aromatic acids, such as sodium benzoate, using soda lime.
Oxidative Cleavage: The oxidative cleavage of alkenes using ozone or potassium permanganate can also yield benzene-1,2-diol.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzene-1,2-diol can undergo oxidation reactions to form quinones.
Reduction: Reduction reactions can convert benzene-1,2-diol into other compounds, such as catecholamines.
Common Reagents and Conditions:
Oxidizing Agents: Osmium tetroxide, potassium permanganate, and ozone are commonly used oxidizing agents
Reducing Agents: Sodium borohydride and zinc in acetic acid are typical reducing agents.
Major Products:
Quinones: Oxidation of benzene-1,2-diol can produce quinones.
Substituted Derivatives: Substitution reactions can yield various substituted benzene-1,2-diol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Benzene-1,2-diol is used as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Benzene-1,2-diol derivatives are studied for their potential to inhibit enzymes involved in various biological processes.
Medicine:
Pharmacological Applications: Benzene-1,2-diol derivatives have shown promise in the development of drugs for treating diseases such as cancer and cardiovascular disorders
Eigenschaften
CAS-Nummer |
110851-12-2 |
|---|---|
Molekularformel |
C7H8O4 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
benzene-1,2-diol;formic acid |
InChI |
InChI=1S/C6H6O2.CH2O2/c7-5-3-1-2-4-6(5)8;2-1-3/h1-4,7-8H;1H,(H,2,3) |
InChI-Schlüssel |
GHGGJRRSWOFWJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)O)O.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid](/img/structure/B14317073.png)
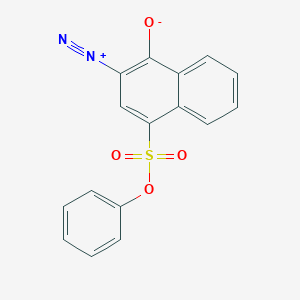
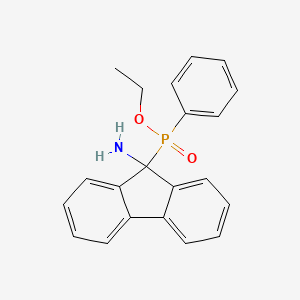
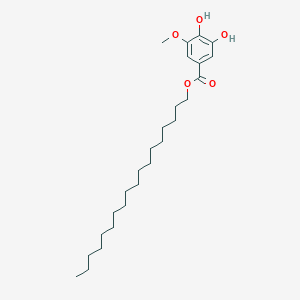
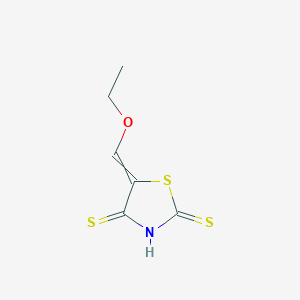
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-bis[(4-chlorophenyl)azo]-](/img/structure/B14317109.png)
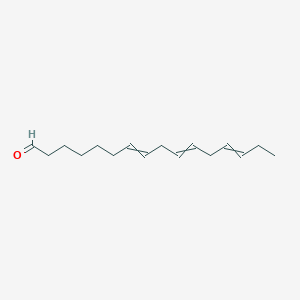
![1-Methyl-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B14317120.png)
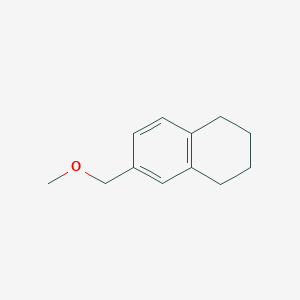
![1-(Diphenylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B14317132.png)
![4-[2-(3-Aminophenyl)propan-2-yl]phenol](/img/structure/B14317140.png)
